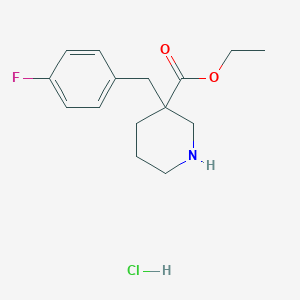

Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hcl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

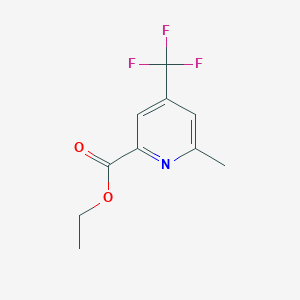

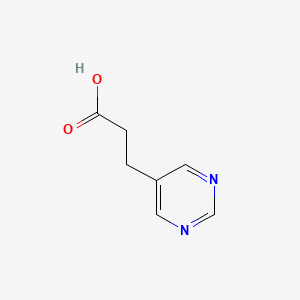

Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hcl is a useful research compound. Its molecular formula is C15H21ClFNO2 and its molecular weight is 301.78 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Mycobacterium tuberculosis Inhibition

A study by Jeankumar et al. (2013) focused on the synthesis of a series of compounds similar to Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl, specifically ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, showing promising activity against Mycobacterium tuberculosis. This compound was found to inhibit the Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, presenting a potential pathway for tuberculosis treatment without cytotoxic effects at relevant concentrations (Jeankumar et al., 2013).

Antimicrobial Activity

Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, synthesized via a reaction that includes this compound, demonstrated antimicrobial susceptibilities in vitro, highlighting its potential as a basis for developing new antimicrobial agents. The synthesis process and its antimicrobial activity suggest a broad application of such compounds in combating microbial infections (Kumar et al., 2016).

Anticancer Agent Development

Rehman et al. (2018) explored the anticancer potential of propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole moiety, synthesized from this compound. This study showed that certain compounds within this series exhibit strong anticancer activities, suggesting their utility in developing novel anticancer therapies (Rehman et al., 2018).

Chemical Synthesis and Characterization

Research on the synthesis and characterization of derivatives similar to this compound has been extensive, with applications ranging from the development of new photoaffinity reagents to the preparation of compounds with potential pharmacological applications. These studies underscore the compound's versatility in various chemical syntheses and its potential utility in developing novel therapeutic agents and research tools (Chehade & Spielmann, 2000).

Mécanisme D'action

While the exact mechanism of action for Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hcl is not clear, compounds with similar structures have been used in the synthesis of various pharmaceuticals . For example, piperidine derivatives have been used in the synthesis of DPP-4 inhibitors, dual H1/5-HT2A receptor antagonists for the treatment of sleep disorders, serotonin and noradrenaline reuptake inhibitors, and GABA uptake inhibitors .

Safety and Hazards

The safety data sheet for Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hcl indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Propriétés

IUPAC Name |

ethyl 3-[(4-fluorophenyl)methyl]piperidine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO2.ClH/c1-2-19-14(18)15(8-3-9-17-11-15)10-12-4-6-13(16)7-5-12;/h4-7,17H,2-3,8-11H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTRCTGWXHHHST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCNC1)CC2=CC=C(C=C2)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592095 |

Source

|

| Record name | Ethyl 3-[(4-fluorophenyl)methyl]piperidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189694-37-8 |

Source

|

| Record name | Ethyl 3-[(4-fluorophenyl)methyl]piperidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromobenzo[d]isothiazole](/img/structure/B1341809.png)

![6-Bromobenzo[d]oxazole](/img/structure/B1341829.png)